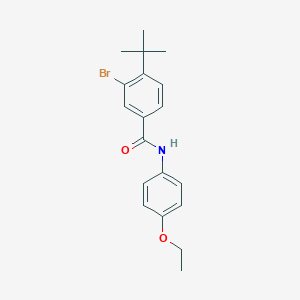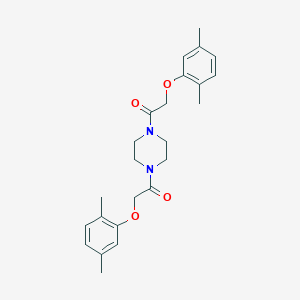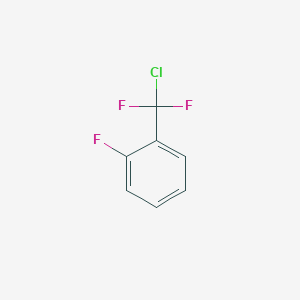
1-(Chlorodifluoromethyl)-2-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chlorodifluoromethyl)-2-fluorobenzene is an organofluorine compound characterized by the presence of both chlorine and fluorine atoms attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(Chlorodifluoromethyl)-2-fluorobenzene can be synthesized through various methods. One common approach involves the reaction of 2-fluorobenzaldehyde with chlorodifluoromethyltrimethylsilane (TMSCF2Cl) in the presence of a base such as potassium carbonate. This reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications .
化学反应分析
Types of Reactions: 1-(Chlorodifluoromethyl)-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding fluorinated benzoic acids or reduction to yield difluoromethylated benzene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 1-(difluoromethyl)-2-fluorobenzene derivatives.
Oxidation Products: Fluorinated benzoic acids.
Reduction Products: Difluoromethylated benzene derivatives.
科学研究应用
1-(Chlorodifluoromethyl)-2-fluorobenzene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a probe in biochemical assays due to its unique fluorine atoms.
Medicine: Explored for its potential in drug discovery, particularly in the development of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced chemical resistance
作用机制
The mechanism of action of 1-(Chlorodifluoromethyl)-2-fluorobenzene in biological systems involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with enzyme active sites, potentially inhibiting or modifying enzyme activity. The compound’s lipophilicity also allows it to penetrate cell membranes more effectively, influencing various cellular pathways .
相似化合物的比较
- (Bromodifluoromethyl)trimethylsilane (TMSCF2Br)
- (Trifluoromethyl)trimethylsilane (TMSCF3)
- 1,1-Difluoroalkenes
Comparison: 1-(Chlorodifluoromethyl)-2-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties compared to its analogs. For instance, TMSCF2Cl is more reactive in nucleophilic substitution reactions compared to TMSCF2Br and TMSCF3, making it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
1-[chloro(difluoro)methyl]-2-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3/c8-7(10,11)5-3-1-2-4-6(5)9/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPGNFOESSJGBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623820 |
Source


|
| Record name | 1-[Chloro(difluoro)methyl]-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17054-13-6 |
Source


|
| Record name | 1-[Chloro(difluoro)methyl]-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
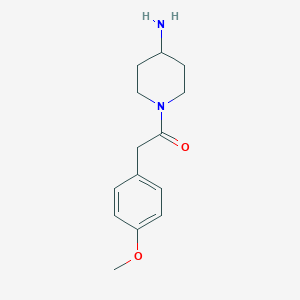
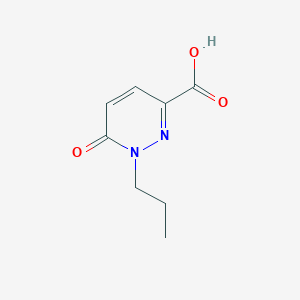
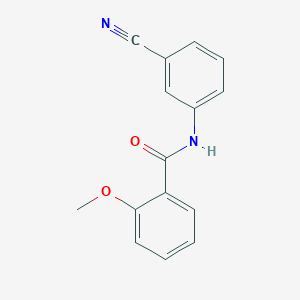
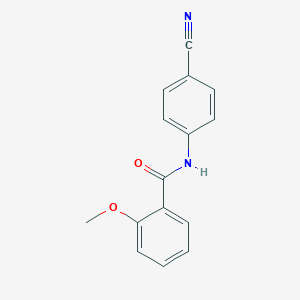

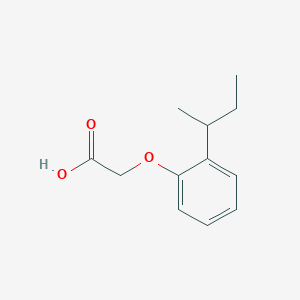

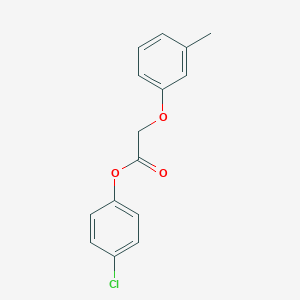
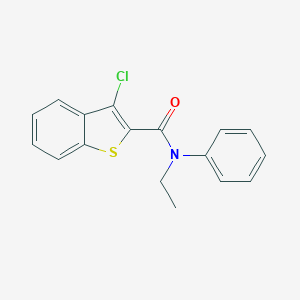
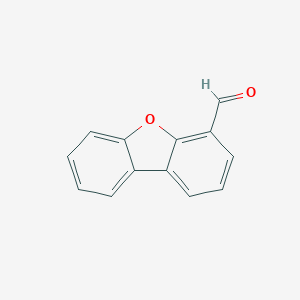
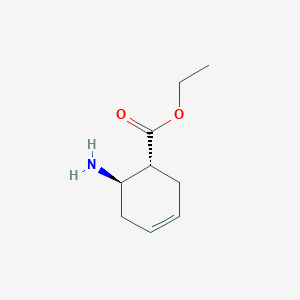
![Dibenzo[b,d]thiophene-4-carbaldehyde](/img/structure/B185424.png)
